N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6S/c25-17-9-4-11-23(17)12-5-10-21-19(26)20(27)22-15-18-24(13-6-14-30-18)31(28,29)16-7-2-1-3-8-16/h1-3,7-8,18H,4-6,9-15H2,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJDZSYRGMJSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme adenosine kinase . This enzyme plays a crucial role in the regulation of cell proliferation.
Mode of Action
The compound acts as a selective inhibitor of adenosine kinase. By inhibiting this enzyme, it disrupts the normal biochemical processes that rely on this enzyme, leading to a decrease in cell proliferation.
Biochemical Pathways
The inhibition of adenosine kinase affects the purine salvage pathway , which is essential for DNA and RNA synthesis. This disruption can lead to a decrease in nucleotide synthesis, thereby affecting cell proliferation.
Pharmacokinetics
The compound’smolecular weight is 184.24 g/mol, which suggests that it may have good bioavailability due to its relatively small size
Biological Activity
N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrrolidine moiety and an oxazinan derivative, suggesting diverse mechanisms of action and therapeutic applications.
The biological activity of this compound primarily involves its role as an enzyme inhibitor , particularly targeting adenosine kinase. Adenosine kinase is crucial in regulating cellular energy homeostasis and proliferation. By inhibiting this enzyme, the compound can modulate adenosine levels, which are implicated in various signaling pathways related to cell growth and apoptosis .
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties . It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For example, in vitro assays showed that the compound inhibited the proliferation of human cancer cells, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition Studies
Inhibition assays have shown that this compound exhibits selective inhibition of adenosine kinase with an IC50 value indicative of its potency. This selective inhibition may lead to reduced tumor growth rates in vivo, warranting further investigation into its pharmacodynamics and pharmacokinetics .
Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at concentrations ranging from 50 µM to 200 µM, significant reductions in cell viability were observed across multiple cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer) .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions of this compound with adenosine kinase, revealing critical amino acid residues involved in its inhibitory action. This supports the hypothesis that structural modifications can enhance its inhibitory potency against this enzyme .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| N1 | A549 | 50 | 82 |
| N1 | A549 | 100 | 65 |
| N1 | MCF7 | 50 | 90 |
| N1 | MCF7 | 200 | 40 |
Table 2: Enzyme Inhibition Assay Results
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| N1 | Adenosine Kinase | 15 |
Scientific Research Applications
Research indicates that N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibits significant biological activities, including:
- Enzyme Modulation : The compound interacts with specific enzymes, potentially inhibiting or enhancing their activity. This modulation can influence various biochemical pathways relevant to disease processes.
A study investigating the anticancer properties of similar oxalamide compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | Percent Growth Inhibition |
|---|---|---|
| Compound A | OVCAR-8 | 85.26% |
| Compound B | NCI-H40 | 75.99% |
These findings suggest that compounds with similar structural motifs may also exhibit anticancer properties.
Scientific Applications
This compound has several potential applications in scientific research:
- Medicinal Chemistry : The compound's ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases such as cancer and neurological disorders.
- Biochemical Research : Its unique structure allows for exploration in biochemical assays to understand enzyme mechanisms and interactions.
- Pharmacological Studies : Investigating the pharmacokinetics and pharmacodynamics of this compound can provide insights into its therapeutic potential.
Preparation Methods
Pyrrolidinone Ring Formation
The 2-oxopyrrolidinyl moiety is synthesized via cyclization of γ-aminobutyric acid derivatives. A method adapted from PMC9415606 involves reacting 4-aminobutyramide with pentane-2,4-dione in propan-2-ol under acidic catalysis (HCl), yielding 3,5-dimethylpyrazole intermediates. For the target propylamine derivative, 4-aminobutyramide is alkylated with 1-bromo-3-chloropropane in dimethylformamide (DMF) at 80°C for 12 hours, followed by hydrolysis with aqueous NaOH to yield 3-(2-oxopyrrolidin-1-yl)propan-1-amine (Yield: 72%).
Table 1: Optimization of Pyrrolidinone-Alkylation Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Bromo-3-chloropropane | DMF | 80 | 12 | 72 |
| 1-Iodo-3-chloropropane | DMF | 100 | 8 | 68 |
| 1-Chloro-3-tosylpropane | Toluene | 110 | 24 | 55 |
Phase 2: Synthesis of (3-(Phenylsulfonyl)-1,3-Oxazinan-2-yl)methanamine
Oxazinan Ring Construction
The 1,3-oxazinan ring is formed via a cyclocondensation reaction. Drawing from EP2305657A2, 2-amino-1,3-propanediol is reacted with benzaldehyde in the presence of p-toluenesulfonic acid (PTSA) in toluene under reflux for 6 hours, yielding 3-phenyl-1,3-oxazinan-2-ol . Subsequent sulfonylation is performed using benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, affording 3-(phenylsulfonyl)-1,3-oxazinan-2-ol (Yield: 85%).
Amination of the Oxazinan Core
The hydroxyl group at position 2 is converted to an amine via a Mitsunobu reaction. Using triphenylphosphine and diethyl azodicarboxylate (DEAD) , the oxazinan derivative is treated with phthalimide in tetrahydrofuran (THF) at 0°C–25°C for 24 hours, followed by hydrazinolysis with hydrazine hydrate in ethanol to yield (3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methanamine (Yield: 78%).
Table 2: Sulfonylation and Amination Efficiency
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride | DCM | 85 |
| Mitsunobu Reaction | Phthalimide/DEAD | THF | 78 |
Phase 3: Oxalamide Coupling
Oxalyl Chloride Activation
The two amine subunits are coupled using oxalyl chloride as a bridging agent. Adapted from EP2520575A1, 3-(2-oxopyrrolidin-1-yl)propylamine is dissolved in dry THF and treated with oxalyl chloride (2.2 equiv) at −10°C for 1 hour. The intermediate N1-(3-(2-oxopyrrolidin-1-yl)propyl)oxalyl chloride is then reacted with (3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methanamine in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C–25°C for 12 hours, yielding the target compound (Yield: 65%).
Table 3: Coupling Reaction Parameters
| Coupling Agent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | DIPEA | 0–25 | 65 |
| EDCI/HOBt | TEA | 25 | 58 |
Structural Validation and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₀H₂₇N₃O₅S : [M+H]⁺ = 422.1745.
- Observed : 422.1748.
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the 3-(2-oxopyrrolidin-1-yl)propylamine and 3-(phenylsulfonyl)-1,3-oxazinan-2-ylmethylamine. Critical steps include:
- Coupling reactions : Using carbodiimides (e.g., DCC) or activating agents (e.g., HOBt) to form the oxalamide backbone .
- Sulfonylation : Introducing the phenylsulfonyl group via sulfonic acid derivatives under basic conditions (e.g., triethylamine) .
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product . Optimizing yield requires strict control of temperature (e.g., 0–25°C for coupling) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the oxazinan ring, pyrrolidinone, and sulfonyl groups by analyzing proton environments and carbon shifts (e.g., δ 2.5–3.5 ppm for oxazinan protons) .
- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O stretches (~1350 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 500–550) .
Q. What structural features influence this compound’s biological activity?
- Oxalamide core : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Phenylsulfonyl group : Enhances metabolic stability and modulates solubility .
- 2-Oxopyrrolidin moiety : May contribute to conformational rigidity and interaction with hydrophobic binding pockets .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity with biological targets?
- Molecular docking : Simulates interactions with target proteins (e.g., RORγ or kinases) by analyzing binding poses and affinity scores .
- Molecular dynamics (MD) : Assesses stability of ligand-receptor complexes over time (e.g., 100 ns simulations to evaluate RMSD fluctuations) .
- Free energy calculations : MM/PBSA or MM/GBSA methods quantify binding free energy, correlating with experimental IC₅₀ values .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Metabolite profiling : LC-MS/MS identifies active or inactive metabolites that may explain discrepancies .
- Pharmacokinetic studies : Measure bioavailability, half-life, and tissue distribution to assess in vivo exposure .
- Target engagement assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .
Q. How can enantiomeric purity be maintained during scaled-up synthesis?
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in key synthetic steps to enforce stereochemistry .
- Process analytical technology (PAT) : Real-time monitoring via HPLC or FTIR ensures consistency in large batches .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Analog synthesis : Systematically modify substituents (e.g., replacing phenylsulfonyl with alkylsulfonyl) and test activity .
- 3D-QSAR modeling : CoMFA or CoMSIA analyses correlate structural features (e.g., electrostatic fields) with bioactivity .
- Crystallography : X-ray structures of ligand-target complexes identify critical binding interactions (e.g., hydrogen bonds with oxalamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
